

Unraveling Stachybotrylactam Production: A Comparative Transcriptomic Guide

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Compound of Interest		
Compound Name:	Stachybotrylactam	
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This guide provides an objective comparison of gene expression in Stachybotrys sp. under different culture conditions, offering insights into the transcriptional regulation of **Stachybotrylactam** biosynthesis. The data presented is derived from transcriptomic analyses aimed at elucidating the biosynthetic pathway of phenylspirodrimanes, a class of meroterpenoids to which **Stachybotrylactam** belongs.

Data Presentation: Differential Gene Expression in the psd Cluster

Transcriptomic analysis of Stachybotrys sp. CPCC 401591 was performed to compare gene expression under conditions optimized for phenylspirodrimane production (TBI medium) versus a standard growth medium (PDB). The following table summarizes the differential expression of genes within the identified biosynthetic gene cluster, designated as the psd cluster, which is responsible for the production of **Stachybotrylactam** and other related compounds.[1]



Gene	Proposed Function	Expression in TBI vs. PDB
psdA	Non-ribosomal peptide synthetase (NRPS)-like	Significantly up-regulated
psdB	Drimane-type terpene cyclase	Up-regulated
psdC	FAD-dependent monooxygenase	Up-regulated
psdD	P450 monooxygenase	Up-regulated
psdE	FAD-dependent oxidoreductase	Up-regulated
psdF	Major facilitator superfamily (MFS) transporter	Up-regulated
psdl	Fungal-specific transcription factor	Up-regulated
psdJ	Short-chain dehydrogenase/reductase	Up-regulated
psdN	Methyltransferase	Significantly up-regulated

Experimental Protocols

The following methodologies were employed in the transcriptomic analysis of Stachybotrys sp. for the investigation of **Stachybotrylactam** biosynthesis.

Fungal Strain and Culture Conditions

The fungus Stachybotrys sp. CPCC 401591 was used for these experiments. For comparative transcriptomics, the strain was cultured under two different conditions: Potato Dextrose Broth (PDB), a standard fungal growth medium, and TBI (Tubo-Borg-Ingold) broth, a medium known to induce secondary metabolite production. Cultures were grown for a specified period to allow for sufficient biomass accumulation and secondary metabolite synthesis.[1]

RNA Extraction and Sequencing



Total RNA was extracted from the mycelia collected from both PDB and TBI cultures. A PureLink™ RNA Mini Kit was utilized for the extraction process, followed by purification using an EasyPure® RNA purification kit. The integrity and quality of the extracted RNA were assessed to ensure suitability for downstream applications. High-quality RNA samples were then subjected to library preparation and sequenced using the Illumina NovaSeq 6000 platform to generate transcriptomic data.[2]

Transcriptomic Data Analysis

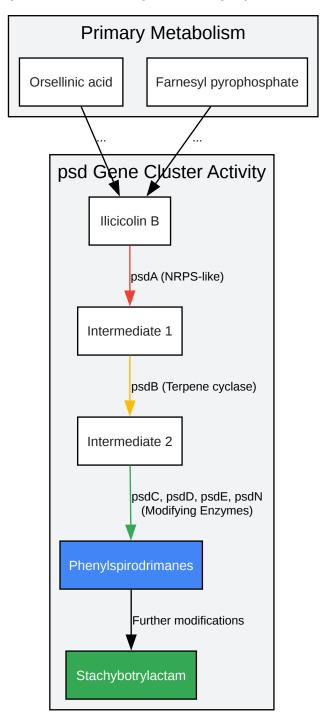
The raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then mapped to the reference genome of Stachybotrys sp.. Differential gene expression analysis was performed to compare the transcriptomes of the fungus grown in TBI medium versus PDB medium. Genes showing a statistically significant change in expression levels were identified as differentially expressed genes (DEGs). Functional annotation of these DEGs was carried out to predict their roles in various biological processes, including the biosynthesis of **Stachybotrylactam**.[1]

Mandatory Visualization Proposed Biosynthetic Pathway of Stachybotrylactam Precursors

The following diagram illustrates the proposed biosynthetic pathway for phenylspirodrimanes, including precursors to **Stachybotrylactam**, based on the functions of the genes identified in the psd cluster.



Proposed Biosynthetic Pathway of Phenylspirodrimane Precursors



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Caption: Proposed biosynthetic pathway leading to **Stachybotrylactam**.

Experimental Workflow for Comparative Transcriptomics



This diagram outlines the key steps involved in the comparative transcriptomic analysis of Stachybotrys sp..

Stachybotrys sp. Culture PDB Medium (Control) TBI Medium (Inducing) RNA Extraction RNA Sequencing (Illumina) **Data Analysis** Differentially Expressed Genes Pathway Analysis

Comparative Transcriptomics Experimental Workflow

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Caption: Workflow of the comparative transcriptomic analysis.



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References

- 1. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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